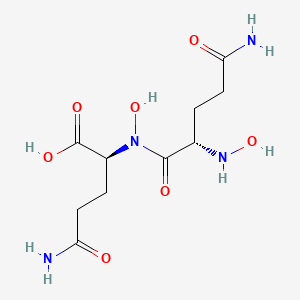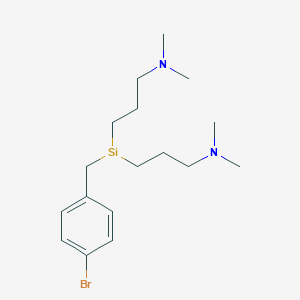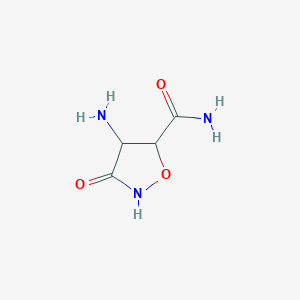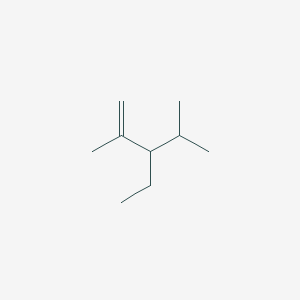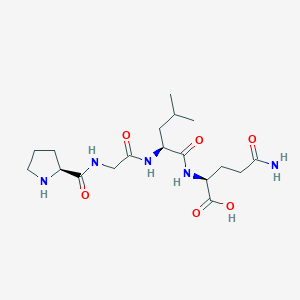
L-Prolylglycyl-L-leucyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolylglycyl-L-leucyl-L-glutamine is a synthetic peptide composed of four amino acids: proline, glycine, leucine, and glutamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-leucyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Prolylglycyl-L-leucyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like peptidases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, particularly methionine and cysteine, if present.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized peptide derivatives.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
L-Prolylglycyl-L-leucyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mecanismo De Acción
The mechanism of action of L-Prolylglycyl-L-leucyl-L-glutamine involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress and apoptotic pathways, contributing to its neuroprotective effects . The peptide can influence gene expression and enzyme activities, thereby affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with similar neuroprotective properties.
Cyclo(L-Leucyl-L-Prolyl): Known for its antifungal activity.
Uniqueness
L-Prolylglycyl-L-leucyl-L-glutamine stands out due to its specific sequence and the unique combination of amino acids, which confer distinct biological activities and potential therapeutic benefits.
Propiedades
Número CAS |
798540-26-8 |
|---|---|
Fórmula molecular |
C18H31N5O6 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-4-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H31N5O6/c1-10(2)8-13(17(27)23-12(18(28)29)5-6-14(19)24)22-15(25)9-21-16(26)11-4-3-7-20-11/h10-13,20H,3-9H2,1-2H3,(H2,19,24)(H,21,26)(H,22,25)(H,23,27)(H,28,29)/t11-,12-,13-/m0/s1 |
Clave InChI |
XZWLPURPYRYZKM-AVGNSLFASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


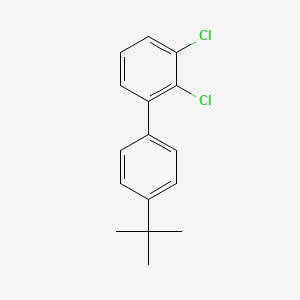
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)

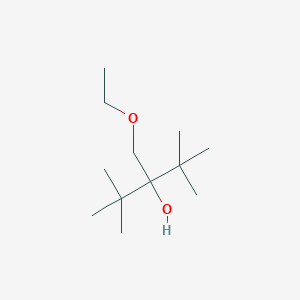
![2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B12542344.png)
